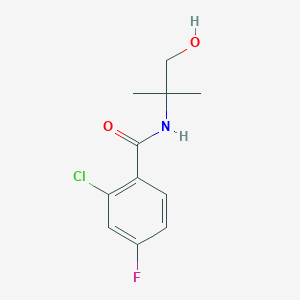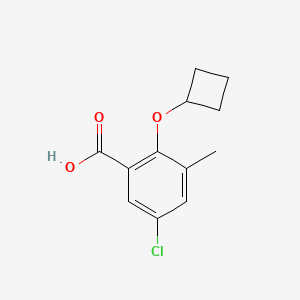
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid
Vue d'ensemble
Description
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid is an organic compound with a complex structure that includes a chloro group, a cyclobutoxy group, and a methyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-cyclobutyloxy-3-methylbenzoic acid typically involves multiple steps One common method starts with the chlorination of 3-methylbenzoic acid to introduce the chloro groupThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents
Major Products
Applications De Recherche Scientifique
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-chloro-2-cyclobutyloxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the cyclobutoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-methoxybenzoic acid
- 5-Chloro-2-ethoxybenzoic acid
- 5-Chloro-2-propoxybenzoic acid
Uniqueness
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C12H13ClO3 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
5-chloro-2-cyclobutyloxy-3-methylbenzoic acid |
InChI |
InChI=1S/C12H13ClO3/c1-7-5-8(13)6-10(12(14)15)11(7)16-9-3-2-4-9/h5-6,9H,2-4H2,1H3,(H,14,15) |
Clé InChI |
DBARBAZNLBCRFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC2CCC2)C(=O)O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
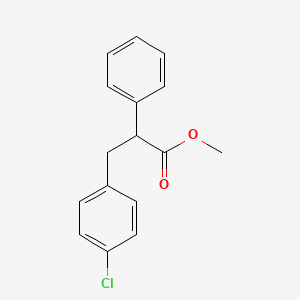
![6-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridin-2-amine](/img/structure/B8576042.png)
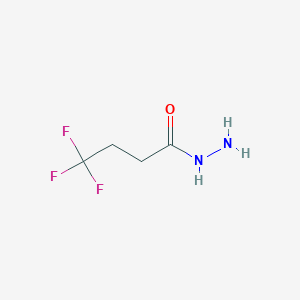
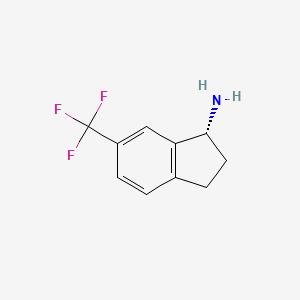

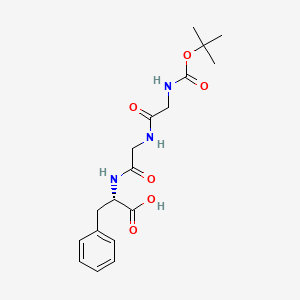

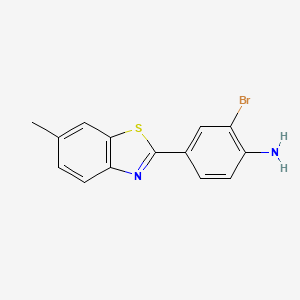

![1-Methyl-2,3-dimethylene-8-oxa-bicyclo[3.2.1]octane](/img/structure/B8576092.png)
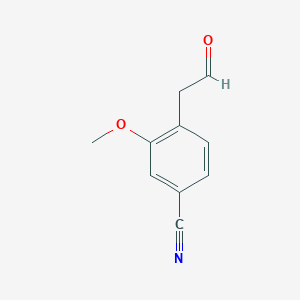

![N-[1-(4-bromophenyl)cyclopropyl]propanamide](/img/structure/B8576123.png)
